N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzofuran moiety, a methoxy group, and a sulfonamide group, making it a unique and versatile molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
They have shown promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Mode of Action
The compound might interact with its targets, leading to changes that inhibit the growth of cancer cells .
Result of Action
The compound exhibits promising cytotoxic properties against various cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action could include the inhibition of cell growth and proliferation, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of benzofuran derivatives. The initial step may include the cyclization of o-hydroxybenzaldehyde with acetic anhydride to form benzofuran
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofurans or sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of certain pathogens makes it a candidate for developing new therapeutic agents.
Medicine: The compound's sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics. Its methoxy and methyl groups contribute to its pharmacokinetic properties, enhancing its efficacy and bioavailability.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Benzofuran Derivatives: Other benzofuran derivatives with similar functional groups, such as 2-acetylbenzofuran and 2-benzofuranyl methyl ketone.
Sulfonamide Antibiotics: Other sulfonamide antibiotics, such as sulfamethoxazole and sulfisoxazole.
Uniqueness: N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which contribute to its enhanced biological activity and industrial utility. Its ability to inhibit bacterial growth while maintaining stability under various conditions makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-13-10-16(23-3)8-9-19(13)25(21,22)20-14(2)11-17-12-15-6-4-5-7-18(15)24-17/h4-10,12,14,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAILJRWJNPOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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